3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole
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Overview
Description
3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(Azetidin-1-yl)methyl]-5-methyl-1,2-oxazole is unique due to its specific combination of azetidine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-7-5-8(9-11-7)6-10-3-2-4-10/h5H,2-4,6H2,1H3 |
InChI Key |
WTOCJKYRPAKKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC2 |
Origin of Product |
United States |
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